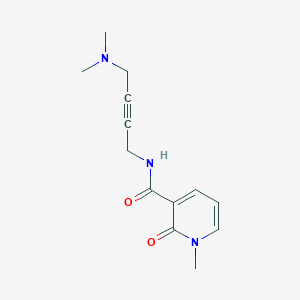

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-15(2)9-5-4-8-14-12(17)11-7-6-10-16(3)13(11)18/h6-7,10H,8-9H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACVRYWQRDSQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC#CCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced.

Formation of the Amide Bond: This is typically done through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Carboxamide Side Chain

- Target compound: The 4-(dimethylamino)but-2-yn-1-yl group introduces an alkyne spacer, likely enhancing metabolic stability compared to alkenes (e.g., ’s but-2-enamide derivatives) due to reduced susceptibility to oxidation .

- compounds: Adamantyl or pentyl substituents on carboxamides increase lipophilicity, favoring blood-brain barrier penetration, whereas the target’s dimethylamino group may prioritize peripheral tissue targeting .

Heterocyclic Substituents

- The 1-methyl and 2-oxo groups in the target compound contrast with ’s thioxo-pyrimidines, where sulfur substitution (e.g., 2-thioxo) may alter electron distribution and hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

The compound N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into key functional groups:

- Dihydropyridine core : This is a common structure in many pharmacologically active compounds.

- Dimethylamino group : Known for enhancing solubility and bioavailability.

- Carboxamide functionality : Plays a crucial role in hydrogen bonding and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound possess significant anticancer properties. For instance, compounds with the dihydropyridine scaffold have shown promise against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of similar dihydropyridine derivatives on human leukemia cells (CCRF-CEM). The results demonstrated that these compounds exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the dimethylamino group or alterations to the carboxamide moiety may enhance its potency and selectivity.

Comparative Analysis

Comparative studies with other compounds such as N-(4-isopropoxybenzamide) and N-(4-methylbenzenesulfonamide) suggest that variations in substituents significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can low yields be addressed?

- Methodology :

- Route Optimization : Use palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to install the dimethylamino-butynyl side chain. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve reaction efficiency .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization (e.g., methanol/water systems) to reduce side products .

- Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to enhance regioselectivity in alkyne functionalization .

Q. How can the compound’s structural identity and purity be validated?

- Analytical Techniques :

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirm hydrogen-bonding patterns in the solid state .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, amide carbonyl at δ ~165–170 ppm) .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and rule out degradation products .

Advanced Research Questions

Q. What strategies are recommended for identifying the compound’s biological targets and validating its mechanism of action?

- Target Identification :

- Kinase Profiling : Screen against kinase panels (e.g., Met kinase superfamily) using competitive ATP-binding assays, referencing structural analogs like BMS-777607 .

- Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding interactions with kinase catalytic domains, focusing on the dihydropyridine core and amide linker .

- Cellular Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency in cell proliferation assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- SAR Design :

- Substituent Variation : Modify the dimethylamino-butynyl chain (e.g., alkyl vs. aryl groups) and dihydropyridine substituents (e.g., methyl vs. halogen) to assess impact on potency .

- Bioisosteric Replacement : Replace the amide group with sulfonamide or urea moieties to enhance metabolic stability .

- In Silico Screening : Use QSAR models to prioritize analogs for synthesis based on predicted logP, solubility, and binding affinity .

Q. How should researchers address contradictory data in structural or biological studies?

- Case Example : If tautomeric forms (lactam vs. hydroxy-pyridine) produce conflicting bioactivity

- Structural Re-analysis : Use variable-temperature NMR or X-ray diffraction to confirm the dominant tautomer under physiological conditions .

- Biological Replication : Test both tautomers in parallel assays (e.g., kinase inhibition) to resolve discrepancies .

Q. What methodologies are critical for translating in vitro findings to in vivo efficacy studies?

- Pharmacokinetic Profiling :

- ADME Testing : Assess metabolic stability in liver microsomes and plasma protein binding to predict bioavailability .

- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .

- In Vivo Models : Evaluate efficacy in xenograft models (e.g., Met-driven cancers) with dose escalation to establish therapeutic index .

Data Contradiction Analysis

- Example Conflict : Discrepancies in reported IC₅₀ values across studies.

- Resolution :

Standardize assay conditions (e.g., ATP concentration, incubation time).

Validate compound purity via orthogonal methods (e.g., HPLC + HRMS) .

Cross-reference with structurally validated analogs (e.g., pelitinib derivatives) to identify assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.